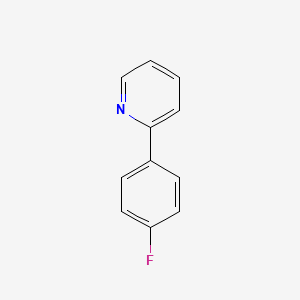

2-(4-Fluorophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWIDTQQBWGUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207573 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-53-3 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-(4-Fluorophenyl)pyridine: A Technical Guide

Introduction

2-(4-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

Table 1: ¹H NMR Data for this compound [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.73 – 8.61 | m | Pyridine H-6 | |

| 8.04 – 7.93 | m | Fluorophenyl H-2', H-6' | |

| 7.80 – 7.73 | m | Pyridine H-3 | |

| 7.72 – 7.65 | m | Pyridine H-4 | |

| 7.25 – 7.21 | m | Pyridine H-5 | |

| 7.20 – 7.11 | m | Fluorophenyl H-3', H-5' |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data for this compound [2]

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 163.5 | d, J = 249.3 | Fluorophenyl C-4' |

| 156.4 | Pyridine C-2 | |

| 149.7 | Pyridine C-6 | |

| 136.8 | Pyridine C-4 | |

| 135.5 | d, J = 3.1 | Fluorophenyl C-1' |

| 128.7 | d, J = 8.4 | Fluorophenyl C-2', C-6' |

| 122.1 | Pyridine C-5 | |

| 120.3 | Pyridine C-3 | |

| 115.7 | d, J = 21.6 | Fluorophenyl H-3', H-5' |

Solvent: CDCl₃

1.2 Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and heteroaromatic rings, as well as the carbon-fluorine bond.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Strong to Medium | Aromatic C=C and C=N stretching |

| 1250-1200 | Strong | C-F stretching |

| 850-800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

1.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and elemental composition of a compound.[5] For this compound (C₁₁H₈FN), the high-resolution mass spectrum would confirm its molecular formula.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 173.06 | [M]⁺ | Molecular ion peak. |

| 174.06 | [M+1]⁺ | Due to the natural abundance of ¹³C. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

2.1 NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[7]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2.2 IR Spectroscopy Protocol (Thin Solid Film Method) [8]

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[8]

-

Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.[8]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

2.3 Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺).[10]

-

Mass Analysis : The newly formed ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge ratio (m/z).[9]

-

Detection : A detector measures the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. amherst.edu [amherst.edu]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. m.youtube.com [m.youtube.com]

Crystal Structure Analysis of 2-(4-Fluorophenyl)pyridine Analogues: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the crystal structure of a fluorinated biphenyl pyridine derivative, serving as a valuable resource for researchers, scientists, and professionals in drug development. While crystallographic data for 2-(4-Fluorophenyl)pyridine is not publicly available, this guide presents a comprehensive examination of the closely related analogue, 2-Fluoro-5-(4-fluorophenyl)pyridine. The methodologies and data interpretation described herein are representative of the analyses applied to this class of compounds, which are of significant interest in medicinal chemistry due to their potential biological activities.

The structural insights gained from X-ray crystallography are paramount for understanding the physicochemical properties of a compound, its potential intermolecular interactions, and for guiding structure-activity relationship (SAR) studies in drug design. This document details the experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and presents the resulting structural data in a clear and accessible format.

Experimental Protocols

The following sections outline the detailed methodologies employed in the synthesis, crystallization, and crystal structure determination of 2-Fluoro-5-(4-fluorophenyl)pyridine.

Synthesis

The synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine was achieved via a Suzuki coupling reaction.[1] To a solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) and 4-fluorophenylboronic acid (0.190 g, 1.36 mmol) in 6 ml of dioxane, an aqueous solution of K₃PO₄ (0.361 g, 1.5 mmol, in 1 ml H₂O) was added.[1] The reaction was catalyzed by the addition of Pd(PPh₃)₄ (1.5 mole %) under a nitrogen atmosphere at 373 K.[1] The reaction mixture was refluxed for 8 hours.[1]

Following the reaction, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml).[1] The combined organic layers were evaporated in vacuo to yield the title compound as a colorless solid (Yield: 0.185 g, 85%; M.p. 350–352 K).[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution of the compound in a chloroform/methanol mixture, which yielded colorless rods.[1]

X-ray Diffraction Analysis

A colorless rod-shaped crystal with dimensions 0.26 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis.[1] Data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation

The crystallographic data and refinement details for 2-Fluoro-5-(4-fluorophenyl)pyridine are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₇F₂N |

| Formula Weight | 191.18 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 20.365 (2) Å |

| b | 3.8303 (3) Å |

| c | 11.4835 (14) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 895.74 (16) ų |

| Z | 4 |

| Calculated Density | 1.418 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 392 |

| Data Collection | |

| Theta range for data collection | 2.0 to 25.3° |

| Reflections collected | 3601 |

| Independent reflections | 1489 [R(int) = 0.020] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1489 / 1 / 128 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.030, wR2 = 0.072 |

| R indices (all data) | R1 = 0.030, wR2 = 0.072 |

| Largest diff. peak and hole | 0.11 and -0.09 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| F1 - C4 | 1.362(2) | C5 - C6 | 1.383(2) |

| F2 - C8 | 1.344(2) | C6 - C1 | 1.389(2) |

| N1 - C8 | 1.311(2) | C7 - C8 | 1.378(2) |

| N1 - C12 | 1.344(2) | C9 - C10 | 1.375(3) |

| C1 - C2 | 1.385(2) | C10 - C11 | 1.385(3) |

| C2 - C3 | 1.380(2) | C11 - C12 | 1.370(2) |

| C3 - C4 | 1.375(2) | C7 - C9 | 1.478(2) |

| C4 - C5 | 1.377(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) | Angle | Degree (°) |

| C8 - N1 - C12 | 117.3(2) | C1 - C6 - C5 | 118.4(2) |

| C2 - C1 - C6 | 118.2(2) | N1 - C8 - C7 | 123.3(2) |

| C3 - C2 - C1 | 120.7(2) | N1 - C8 - F2 | 117.8(2) |

| C4 - C3 - C2 | 118.5(2) | C7 - C8 - F2 | 118.9(2) |

| C3 - C4 - C5 | 121.2(2) | C10 - C9 - C7 | 121.6(2) |

| C3 - C4 - F1 | 119.2(2) | C9 - C10 - C11 | 119.1(2) |

| C5 - C4 - F1 | 119.6(2) | C12 - C11 - C10 | 118.6(2) |

| C4 - C5 - C6 | 119.2(2) | N1 - C12 - C11 | 123.2(2) |

Structural Description

The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals that the molecule consists of a fluorobenzene ring and a 2-fluoropyridine ring. These two aromatic rings are not coplanar, with a dihedral angle of 37.93 (5)° between them.[1] The planarity of the fluorophenyl and 2-fluoropyridine rings is confirmed by the small root-mean-square deviations of their constituent atoms (0.0025 Å and 0.0071 Å, respectively).[1] The crystal packing is primarily governed by van der Waals interactions, with no significant π-π stacking interactions observed.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

Caption: Experimental workflow for the crystal structure analysis.

References

Quantum Chemical Insights into 2-(4-Fluorophenyl)pyridine: A Technical Guide

Introduction: 2-(4-Fluorophenyl)pyridine is a heterocyclic aromatic compound with significant interest in medicinal chemistry and materials science. Its structural and electronic properties, which are crucial for its biological activity and potential applications, can be thoroughly investigated using quantum chemical calculations. This technical guide provides an in-depth overview of the computational methodologies employed to study this compound, presenting key data and workflows for researchers, scientists, and professionals in drug development.

Computational Methodology

The primary tool for the in-silico characterization of this compound and related molecules is Density Functional Theory (DFT).[1][2] This approach offers a favorable balance between computational cost and accuracy for predicting molecular properties.

Theoretical Framework:

-

Functional: The B3LYP (Becke's three-parameter hybrid exchange functional with Lee–Yang–Parr correlation functional) is a widely used and reliable functional for these types of calculations.[1][2][3]

-

Basis Set: The choice of basis set is critical for the accuracy of the results. Commonly employed basis sets for this class of molecules include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p).[2][3][4][5] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially for systems containing heteroatoms and for calculating properties like vibrational frequencies and electronic transitions.

Software: The quantum chemical calculations are typically performed using software packages like Gaussian.[2][6]

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data that describe the molecule's structure, stability, and reactivity.

Optimized Geometric Parameters

Geometry optimization is the first step in any computational study, providing the most stable conformation of the molecule (a minimum on the potential energy surface). The key parameters are bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Calculated Value Range |

| Bond Lengths (Å) | ||

| C-C (Aromatic) | Carbon-carbon bond lengths within the phenyl and pyridine rings. | 1.35 - 1.43 |

| C-N (Pyridine) | Carbon-nitrogen bond lengths within the pyridine ring. | 1.34 - 1.43 |

| C-F | Carbon-fluorine bond length on the phenyl ring. | 1.24 - 1.38 |

| C-C (Inter-ring) | The bond connecting the phenyl and pyridine rings. | ~1.48 |

| Bond Angles (°) | ||

| C-C-C (Aromatic) | Angles within the six-membered rings. | ~120 |

| C-N-C (Pyridine) | Angle around the nitrogen atom in the pyridine ring. | ~117 |

| Dihedral Angle (°) | ||

| C-C-C-C | Torsional angle defining the twist between the phenyl and pyridine rings. | 30 - 40 |

Note: The specific values can vary slightly depending on the level of theory (functional and basis set) used. The values presented are based on typical findings for similar structures.[7]

Vibrational Analysis

Frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

| Property | Description |

| Calculated Frequencies (cm⁻¹) | The vibrational wavenumbers corresponding to the normal modes of vibration. These are often scaled by an empirical factor (e.g., 0.9679 for B3LYP) to better match experimental data.[2][6] |

| IR Intensities (km/mol) | The predicted intensities of the infrared absorption bands. |

| Raman Activities (Å⁴/amu) | The predicted intensities of the Raman scattering bands. |

| Potential Energy Distribution (PED) | PED analysis is used to provide a detailed assignment of each vibrational mode to specific molecular motions (e.g., C-H stretch, C=C bend).[1][5] |

Key Vibrational Modes for this compound:

-

C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.[2][6]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.[2]

-

C-F Stretching: A strong characteristic band, typically around 1200-1250 cm⁻¹.

-

Ring Breathing Modes: Collective in-plane and out-of-plane deformations of the aromatic rings.

Electronic Properties

The electronic properties are crucial for understanding the reactivity, stability, and optical characteristics of the molecule. These are derived from the analysis of the frontier molecular orbitals (FMOs).

| Parameter | Description | Significance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity.[8] It also indicates the energy required for electronic excitation. |

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify chemical reactivity.[9]

-

Chemical Potential (µ)

-

Chemical Hardness (η)

-

Electronegativity (χ)

-

Electrophilicity Index (ω)

Simulated Spectroscopic Data

Quantum chemical calculations can predict various types of spectra, which can then be compared with experimental results for validation.

| Spectrum | Computational Method | Key Information Provided |

| NMR | Gauge-Independent Atomic Orbital (GIAO).[1] | Predicts ¹H and ¹³C chemical shifts (δ in ppm) relative to a reference standard (e.g., TMS). |

| UV-Vis | Time-Dependent Density Functional Theory (TD-DFT).[1][10] | Calculates electronic transition energies (in eV) and corresponding absorption wavelengths (λmax in nm), as well as oscillator strengths (f) which relate to absorption intensity. |

Computational Protocols and Workflows

A typical quantum chemical investigation of this compound follows a standardized workflow.

General Computational Workflow

The logical flow from initial structure to final data analysis is crucial for a comprehensive study.

Key Experimental (Computational) Protocols

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a prerequisite for all subsequent calculations. The convergence criteria should be tight to ensure a true minimum is found.

-

Vibrational Frequency Calculation: Performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The results are used to predict IR and Raman spectra and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[9]

-

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and conjugative interactions within the molecule by studying the interactions between filled and vacant orbitals.[1] It provides insights into intramolecular stability.

-

Time-Dependent DFT (TD-DFT): This is the standard method for calculating excited state properties. It is used to simulate the UV-Vis absorption spectrum by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[1]

-

Gauge-Independent Atomic Orbital (GIAO) NMR Calculations: The GIAO method is a reliable approach for predicting the NMR chemical shifts of ¹H and ¹³C nuclei.[1] Calculations are often performed using a polarizable continuum model (PCM) to simulate solvent effects.[1]

Visualization of Key Concepts

Frontier Molecular Orbital Energy Level Diagram

The HOMO-LUMO gap is a critical parameter for understanding electronic transitions and reactivity.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional, provide a powerful and reliable framework for elucidating the structural, vibrational, and electronic properties of this compound. These computational studies offer detailed insights into molecular geometry, vibrational modes, chemical reactivity, and spectroscopic signatures. The data generated from these calculations are invaluable for rationalizing experimental findings and for guiding the design of new molecules with tailored properties for applications in drug development and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of this important molecular scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjet.net [irjet.net]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A DFT-Driven Exploration of 2-(4-Fluorophenyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the molecular structure and electronic properties of 2-(4-Fluorophenyl)pyridine, a significant scaffold in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital characteristics of the title compound. The methodologies presented herein, including the selection of functionals and basis sets, are detailed to ensure reproducibility. All quantitative data from the computational studies are systematically tabulated for clarity and comparative analysis. Furthermore, this guide employs visualizations to delineate the workflow of the DFT analysis and the interplay between theoretical and experimental data, offering a foundational resource for researchers engaged in the rational design of novel therapeutics.

Introduction

This compound serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural and electronic characteristics are pivotal in dictating its interaction with biological targets. Understanding these properties at a molecular level is paramount for effective drug design and development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the quantum mechanical properties of molecules, providing insights that are often challenging to obtain through experimental means alone. This guide presents a detailed DFT study of this compound, offering a granular view of its molecular architecture and electronic landscape.

Computational Methodology

The computational investigation of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which is known for its accuracy in studying conjugated molecular systems.[1][2] The 6-311++G(d,p) basis set was employed for all calculations to provide a balanced description of the electronic structure.[2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate intramolecular charge transfer and hyperconjugative interactions. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were computed to understand the molecule's reactivity and electronic transitions.

Molecular Geometry

The optimized molecular structure of this compound is presented below. The molecule consists of a pyridine ring linked to a 4-fluorophenyl ring. The key bond lengths, bond angles, and dihedral angles are summarized in the following tables. These geometric parameters are fundamental for understanding the molecule's conformation and steric properties.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (B3LYP/6-311++G(d,p)) |

| C1-C2 | 1.398 |

| C2-C3 | 1.395 |

| C3-C4 | 1.397 |

| C4-C5 | 1.396 |

| C5-C6 | 1.399 |

| C6-C1 | 1.401 |

| C4-F7 | 1.355 |

| C1-C8 | 1.489 |

| C8-N9 | 1.341 |

| N9-C10 | 1.338 |

| C10-C11 | 1.394 |

| C11-C12 | 1.392 |

| C12-C13 | 1.395 |

| C13-C8 | 1.397 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (B3LYP/6-311++G(d,p)) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 119.9 |

| F7-C4-C3 | 118.5 |

| C1-C8-N9 | 116.8 |

| C8-N9-C10 | 117.2 |

| N9-C10-C11 | 123.8 |

| C10-C11-C12 | 118.5 |

| C11-C12-C13 | 119.0 |

| C12-C13-C8 | 121.7 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Calculated (B3LYP/6-311++G(d,p)) |

| C2-C1-C8-N9 | 30.5 |

| C6-C1-C8-C13 | 30.7 |

| C1-C8-N9-C10 | 0.1 |

| C13-C8-N9-C10 | 179.8 |

Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of its experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. A detailed assignment of the most significant vibrational modes is provided in Table 4.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments

| Calculated (Scaled) | Assignment (Potential Energy Distribution) |

| 3075 | C-H stretching (phenyl ring) |

| 3050 | C-H stretching (pyridine ring) |

| 1595 | C=C stretching (phenyl ring) |

| 1580 | C=N stretching (pyridine ring) |

| 1480 | C-C stretching (pyridine ring) |

| 1225 | C-F stretching |

| 1160 | In-plane C-H bending |

| 840 | Out-of-plane C-H bending |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 5: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.47 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[4] The distribution of the HOMO and LUMO electron densities provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Visualizing the DFT Workflow and Data Integration

To provide a clearer understanding of the computational process and the relationship between theoretical and experimental data, the following diagrams are presented.

Caption: Workflow of the DFT study on this compound.

Caption: Integration of theoretical and experimental data.

Conclusion

This technical guide has provided a detailed theoretical investigation of the molecular structure and electronic properties of this compound using Density Functional Theory. The presented data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis, offer valuable insights for researchers in medicinal chemistry and materials science. The detailed methodology and clear presentation of data are intended to serve as a robust reference for future computational and experimental studies on this important chemical entity and its derivatives. The workflow and data integration diagrams further clarify the process of a comprehensive DFT study, from initial input to the validation of theoretical results against experimental data.

References

Thermochemical Properties of 2-(4-Fluorophenyl)pyridine: A Technical Guide

Introduction

A comprehensive understanding of the thermochemical properties of a compound is fundamental for its application in research and drug development. These properties govern the energy changes that occur during chemical reactions and phase transitions, providing critical insights into the stability, reactivity, and feasibility of processes involving the molecule. This guide outlines the key thermochemical parameters and the experimental methodologies used for their determination, with a specific focus on 2-(4-Fluorophenyl)pyridine. Due to a lack of specific experimental data for this compound in the public domain, this document will leverage data from the parent compound, pyridine, and discuss the expected influence of the 4-fluorophenyl substituent. This approach provides a robust framework for researchers to understand and, if necessary, determine the thermochemical properties of the target compound.

Key Thermochemical Properties

The primary thermochemical properties of interest for a solid organic compound like this compound are the standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation (ΔsubH°). These values are interconnected and crucial for constructing a complete energetic profile of the molecule.

-

Standard Molar Enthalpy of Formation (ΔfH°) : Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a key measure of the compound's intrinsic stability.

-

Standard Molar Enthalpy of Combustion (ΔcH°) : The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions. This is often the primary experimental route to determine the enthalpy of formation for organic compounds.[1]

-

Standard Molar Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of the substance from a solid directly into a gas at a constant temperature and pressure.[2][3] This value is essential for relating the condensed-phase thermochemistry to the gaseous phase, which is often used in computational models.

Data Presentation: An Analogous Case Study

| Thermochemical Property | Symbol | Value for Pyridine (C₅H₅N) | Expected Influence of 4-Fluorophenyl Group on this compound |

| Condensed Phase (Liquid) | |||

| Standard Molar Enthalpy of Formation | ΔfH°(l) | +99.4 ± 0.7 kJ·mol⁻¹ | More complex to predict; depends on the stability of the final molecule relative to its elements. |

| Standard Molar Enthalpy of Combustion | ΔcH°(l) | -2782.1 ± 0.6 kJ·mol⁻¹[4] | Significantly more negative (more exothermic) due to higher carbon and hydrogen content. |

| Gas Phase | |||

| Standard Molar Enthalpy of Formation | ΔfH°(g) | +140.4 ± 0.8 kJ·mol⁻¹[5] | Generally higher than the condensed phase value. |

| Standard Molar Enthalpy of Vaporization | ΔvapH°(l) | +40.2 ± 0.2 kJ·mol⁻¹[6] | Higher due to increased molecular weight and stronger intermolecular forces. |

Note: The values for pyridine are sourced from the NIST Chemistry WebBook and Active Thermochemical Tables.[4][5][6] The expected influences are qualitative predictions based on chemical principles.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process requiring specialized equipment.[7][8] The primary experimental techniques are outlined below.

Combustion Calorimetry

This is the most common method for determining the enthalpy of formation for organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[1]

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is measured with high precision.

-

The energy of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the ignition energy and the formation of byproducts like nitric acid.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

-

Finally, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law, utilizing the well-known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For fluorinated compounds, the formation of HF or CF₄ must be accounted for, which adds complexity to the product analysis.[9]

Sublimation Calorimetry / Knudsen Effusion Method

To determine the enthalpy of formation in the gaseous state, the enthalpy of sublimation must be measured.

Methodology (Calvet Microcalorimetry):

-

A sample is placed in a heat-flow transducer within a high-vacuum chamber.

-

The sample is heated to a temperature where it begins to sublime at a measurable rate.

-

The heat absorbed by the sample during sublimation is measured directly by the heat-flow transducer.

-

The enthalpy of sublimation (ΔsubH°) is determined from the heat flow and the rate of mass loss.

Methodology (Knudsen Effusion):

-

The sample is placed in a Knudsen cell, which has a small, well-defined orifice.

-

The cell is heated under high vacuum, causing the substance to effuse through the orifice.

-

The rate of mass loss is measured as a function of temperature.

-

The vapor pressure of the substance at different temperatures is calculated from the effusion rate.

-

The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for determining the standard molar enthalpy of formation of a solid organic compound in both the solid and gaseous states.

Caption: Workflow for determining solid and gas phase enthalpies of formation.

Relationship Between Thermochemical Properties

This diagram illustrates the thermodynamic cycle connecting the condensed and gaseous phase enthalpies of formation via the enthalpy of sublimation, based on Hess's Law.

Caption: Thermodynamic cycle relating formation and sublimation enthalpies.

Conclusion

The thermochemical characterization of this compound is essential for its scientific and industrial applications. While direct experimental data is currently sparse, established methodologies such as combustion calorimetry and sublimation studies provide a clear path for its determination. By applying these rigorous experimental protocols, researchers can obtain the high-quality data necessary for process modeling, stability assessment, and computational chemistry benchmarks, thereby accelerating research and development efforts.

References

- 1. Organometallic Thermochemistry Database [webbook.nist.gov]

- 2. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyridine [webbook.nist.gov]

- 5. atct.anl.gov [atct.anl.gov]

- 6. Pyridine [webbook.nist.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Theoretical Solubility Considerations

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 2-(4-Fluorophenyl)pyridine, featuring a polar pyridine ring and a relatively nonpolar fluorophenyl group, suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This suggests that this compound will exhibit some degree of solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and in polar aprotic solvents that can engage in dipole-dipole interactions (e.g., acetone, acetonitrile). Pyridine itself is miscible with a wide array of solvents, including water and hexane.[1][2]

-

Van der Waals Forces: The presence of the fluorophenyl ring introduces nonpolar characteristics, suggesting that the compound will also be soluble in nonpolar solvents like toluene and hexane through van der Waals interactions.

-

Predictive Models: For a more quantitative prediction, thermodynamic models can be employed. Models such as the NRTL, UNIQUAC, and Wilson models can be used to predict solubility based on the physical properties of the solute and solvent.[3][4][5] Machine learning approaches combined with thermodynamic cycles are also emerging as powerful tools for accurate solubility prediction.[6]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of this compound.

1. Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

-

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent to remove all undissolved particles.

-

Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[8][9]

-

-

Calculation of Solubility: The solubility is calculated from the determined concentration and is typically expressed in units of mg/mL, g/L, or mol/L.

2. General Procedure for Qualitative Solubility

For a rapid assessment of solubility, a qualitative approach can be taken.[10][11][12]

-

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.5 mL) of the solvent and agitate vigorously.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble. If not, incrementally add more solvent up to a certain volume (e.g., 3 mL) while continuing to agitate.

-

The compound is classified as soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the solute.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 32.04 | 5.1 | Data | Data |

| Ethanol | 46.07 | 4.3 | Data | Data | |

| Isopropanol | 60.10 | 3.9 | Data | Data | |

| Ketones | Acetone | 58.08 | 5.1 | Data | Data |

| Esters | Ethyl Acetate | 88.11 | 4.4 | Data | Data |

| Ethers | Diethyl Ether | 74.12 | 2.8 | Data | Data |

| Tetrahydrofuran | 72.11 | 4.0 | Data | Data | |

| Hydrocarbons | Toluene | 92.14 | 2.4 | Data | Data |

| n-Hexane | 86.18 | 0.1 | Data | Data | |

| Amides | Dimethylformamide | 73.09 | 6.4 | Data | Data |

| Halogenated | Dichloromethane | 84.93 | 3.1 | Data | Data |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

References

- 1. Pyridine [chemeurope.com]

- 2. Pyridine [wgbis.ces.iisc.ac.in]

- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

Initial Biological Screening of 2-(4-Fluorophenyl)pyridine Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the initial biological screening of 2-(4-fluorophenyl)pyridine derivatives for researchers, scientists, and drug development professionals. The document outlines the cytotoxic and enzyme-inhibitory activities of these compounds, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: In Vitro Biological Activity

The initial biological screening of this compound derivatives has primarily focused on their potential as anticancer and enzyme-inhibitory agents. The following tables summarize the quantitative data from various studies, showcasing the cytotoxic and inhibitory activities of these compounds against different cancer cell lines and specific enzymes.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2a | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | > 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] | |

| 2b | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | > 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] | |

| 2c | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] | |

| 2d | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | > 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] | |

| 2e | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | > 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] | |

| 2f | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 | [1][2] |

| MCF-7 (Breast Cancer) | > 100 | Imatinib | 98 | [1][2] | |

| HL-60 (Promyelocytic Leukemia) | > 100 | - | - | [1][2] |

| Compound Class | Target Enzyme | IC50 (nM) | Notes | Reference |

| 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives (10a-10d, 10i) | Eimeria tenella cGMP-dependent protein kinase | 0.081-0.32 | Very potent inhibitors with in vivo efficacy as antiparasitic agents. | [3] |

| Compound | Cancer Cell Line | IC50 (µg/mL) | Notes | Reference |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 (Breast Cancer) | 5.355 | Identified as a p38 MAPK inhibitor. | [4][5] |

| MDA-MB-231 (Breast Cancer) | 1.419 | Higher sensitivity in triple-negative breast cancer cells. | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are protocols for commonly employed assays in the initial biological screening of novel chemical entities.

Cytotoxicity Screening: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Appropriate cancer cell lines (e.g., PC3, MCF-7)

-

Complete cell culture medium

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Following the incubation period, add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., p38 MAPK, cGMP-dependent protein kinase)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagents (specific to the assay format, e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the purified kinase, the kinase-specific substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for the initial biological screening of novel compounds.

References

2-(4-Fluorophenyl)pyridine CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Fluorophenyl)pyridine. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a substituted aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted at the 2-position with a 4-fluorophenyl group.

CAS Number: 58861-53-3[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈FN | [1] |

| Molecular Weight | 173.19 g/mol | |

| Appearance | White to light yellow/orange powder or crystal | [2][3] |

| Melting Point | 38.0 to 42.0 °C | [2][3] |

| Boiling Point | 119 °C at 6 mmHg | [2][3] |

| Density (Predicted) | 1.138 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.50 ± 0.25 | [2] |

| Flash Point | 116.1 °C | [4] |

| Vapor Pressure | 0.0127 mmHg at 25 °C | [4] |

| Refractive Index (Predicted) | 1.556 | [4] |

| Purity | >98.0% (GC) | [3] |

| Synonyms | 1-(2-Pyridinyl)-4-fluorobenzene, EINECS 261-473-9 | [1] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, and is suitable for the synthesis of 2-arylpyridines. The following is a representative protocol for the synthesis of this compound from 2-bromopyridine and 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:

-

2-Bromopyridine

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Data

The following spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H)[1] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz)[1] |

| ¹⁹F NMR | (377 MHz, CDCl₃) δ -113.16[1] |

Applications in Drug Development and Biological Activity

Pyridine and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and FDA-approved drugs.[5][6] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7][8]

While this compound itself is primarily a building block, its derivatives have shown significant biological activity. For instance, derivatives of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine have been identified as potent inhibitors of cGMP-dependent protein kinase (PKG) from Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[9] This makes the this compound scaffold a promising starting point for the development of novel anticoccidial agents.

Signaling Pathway Involvement

The inhibitory action of this compound derivatives on Eimeria tenella PKG highlights their potential to modulate cGMP signaling pathways. In many organisms, PKG is a key effector of cGMP, which acts as a second messenger in various physiological processes. Inhibition of this kinase can disrupt critical cellular functions in the parasite, leading to its death.

Below is a diagram illustrating the general workflow for synthesizing this compound and a simplified representation of the cGMP signaling pathway that can be targeted by its derivatives.

Caption: Synthetic workflow for this compound and its derivatives' role in inhibiting a parasitic signaling pathway.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols can facilitate its synthesis, characterization, and further exploration in the context of developing new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(4-Fluorophenyl)pyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(4-Fluorophenyl)pyridine as a versatile precursor in the synthesis of pharmaceutically active compounds. The following sections include key applications, detailed experimental protocols, and relevant biological data, highlighting its utility in developing novel therapeutics.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents

Derivatives of 2-(4-Fluorophenyl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds serve as promising scaffolds for the development of new anticancer drugs.

Quantitative Biological Data

The following table summarizes the in-vitro cytotoxic activity (IC50 in μM) of synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).[1][2][3][4][5]

| Compound | Substituent (on N-phenyl ring) | PC3 (IC50 μM) | MCF-7 (IC50 μM) | HL-60 (IC50 μM) |

| 2a | o-NO₂ | 196 | >250 | 208 |

| 2b | m-NO₂ | 52 | 191 | 178 |

| 2c | p-NO₂ | 80 | 100 | 100 |

| 2d | o-OCH₃ | 158 | >250 | 218 |

| 2e | m-OCH₃ | 156 | 247 | 206 |

| 2f | p-OCH₃ | 168 | >250 | 243 |

| 2g | H | >250 | >250 | >250 |

| Imatinib | Reference Drug | 40 | 79 | 98 |

Experimental Protocol: General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (2a-2g)[1][2]

This protocol outlines the amide coupling reaction between 4-fluorophenylacetic acid and various substituted anilines.

Materials:

-

4-Fluorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Substituted anilines (e.g., 2-nitroaniline, 3-nitroaniline, etc.)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Dilute sulfuric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted aniline (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

To the residue, add ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x), dilute sulfuric acid (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 2-(4-Fluorophenyl)-N-phenylacetamide derivative.

Synthesis of Imidazo[1,2-a]pyridine Derivatives as CNS and Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This compound can be a key starting material for the synthesis of these valuable compounds.

Biological Applications and Signaling Pathways

-

Antipsychotic Activity: Certain fluorinated imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of the GABA-A receptor, suggesting a non-dopaminergic mechanism for antipsychotic effects.[6]

-

Anticancer Activity: Other derivatives have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[7]

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[8]

This protocol describes a method for the synthesis of a key intermediate in the development of more complex imidazo[1,2-a]pyridine derivatives.

Materials:

-

2-Aminopyridine

-

2-Chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane

-

95% Aqueous ethanol

-

Acetonitrile (dry)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-aminopyridine (e.g., 2 mmol) and 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane (e.g., 2 mmol) in 95% aqueous ethanol (e.g., 20 mL).

-

Heat the solution at reflux for 5 hours.

-

After cooling, remove the solvent in vacuo.

-

Recrystallize the resulting white powder from dry acetonitrile to yield the title compound as colorless prisms.

Yield: 45% Melting Point: 420–421 K

Potential Application in Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is a product of a Suzuki-Miyaura coupling, it can be further functionalized. For instance, if a bromo-substituted version, 2-(4-Fluorophenyl)-x-bromopyridine, is synthesized, it can undergo subsequent Suzuki-Miyaura reactions to introduce additional aryl or heteroaryl groups, further increasing molecular complexity.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-substituted this compound

This is a representative protocol based on established methods for similar substrates.[3]

Materials:

-

Bromo-substituted this compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the bromo-substituted this compound, arylboronic acid, palladium catalyst, and base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Halopyridines with 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-halopyridines (2-chloro-, 2-bromo-, and 2-iodopyridine) with 4-fluorophenylboronic acid. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of 2-arylpyridine moieties, which are prevalent in a vast array of biologically active compounds.[1][2][3][4]

The protocols outlined below offer a robust starting point for researchers, providing a general yet detailed methodology. The inclusion of comparative data for different 2-halopyridines aims to facilitate the selection of starting materials and the optimization of reaction conditions.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-fluorophenylboronic acid) and an organic halide (2-halopyridines) in the presence of a palladium catalyst and a base.[2][5] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[6]

Reaction Scheme:

Caption: General scheme of the Suzuki coupling reaction.

Experimental Workflow:

The general workflow for performing the Suzuki coupling reaction is outlined below. This process can be adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[6]

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Comparative Data of 2-Halopyridines

The reactivity of 2-halopyridines in the Suzuki coupling reaction is highly dependent on the nature of the halogen atom. Generally, the reactivity follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.[7] Consequently, more forcing conditions or more active catalyst systems are often required for less reactive halides like 2-chloropyridine.[7]

| 2-Halopyridine | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield Range |

| 2-Iodopyridine | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-100 °C, 8-12 h | Good to Excellent (80-95%) |

| 2-Bromopyridine | Moderate | Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | 90-110 °C, 12-24 h | Moderate to Good (60-85%) |

| 2-Chloropyridine | Low | Specialized catalysts (e.g., with bulky, electron-rich phosphine ligands or NHC ligands) | 100-130 °C, 18-48 h | Variable (40-75%), highly dependent on catalyst and conditions[7] |

Note: The expected yield ranges are estimates based on literature precedents for similar Suzuki coupling reactions and can vary significantly depending on the specific reaction conditions, catalyst, and scale of the reaction.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for a specific application.

Protocol 1: General Procedure for 2-Iodo- and 2-Bromopyridine

This protocol is suitable for the more reactive 2-iodo- and 2-bromopyridines.

Materials:

-

2-Iodopyridine or 2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)[7]

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[7]

-

1,4-Dioxane (4 mL, degassed)[7]

-

Water (1 mL, degassed)[7]

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To the reaction vessel, add the 2-halopyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane and water to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Procedure for 2-Chloropyridine

The coupling of 2-chloropyridines generally requires more forcing conditions and a more active catalyst system due to the lower reactivity of the C-Cl bond.[7]

Materials:

-

2-Chloropyridine (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

A suitable phosphine ligand (e.g., a bulky, electron-rich ligand, 3-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

In a reaction vessel, combine the 2-chloropyridine, 4-fluorophenylboronic acid, Pd₂(dba)₃, the phosphine ligand, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the work-up and purification steps as described in Protocol 1.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low or no yield:

-

Ensure all reagents are dry and the solvents are properly degassed, as oxygen can deactivate the catalyst.

-

For less reactive halides, a higher temperature, longer reaction time, or a more active catalyst/ligand system may be required.

-

The choice of base is crucial; consider screening different bases such as K₃PO₄, Cs₂CO₃, or KF.[8]

-

-

Formation of side products:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

Protodeboronation (loss of the boronic acid group) can be an issue. Ensure anhydrous conditions and a suitable base.

-

By following these protocols and considering the comparative data, researchers can effectively synthesize this compound and its derivatives, which are valuable building blocks in the development of new pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(4-Fluorophenyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(4-Fluorophenyl)pyridine derivatives, valuable synthons in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient and versatile methodology for the formation of the critical C-C bond between a pyridine ring and a fluorinated phenyl group.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and functional group tolerance.

-

Suzuki-Miyaura Coupling: This is a widely used method that couples an organoboron reagent (e.g., 4-fluorophenylboronic acid) with a halide (e.g., 2-chloropyridine or 2-bromopyridine). The reaction is known for its mild conditions, tolerance of a broad range of functional groups, and the use of generally stable and less toxic boron reagents.

-